molecular formula C25H19N3O3 B2982917 5-(2-methoxybenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 902278-39-1

5-(2-methoxybenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2982917
CAS No.: 902278-39-1
M. Wt: 409.445
InChI Key: DGFVWZSHGDDPJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(2-methoxybenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several fused ring structures, including a pyrazoloquinoline core and a dioxolopyrazole moiety . These types of structures are often found in pharmaceutical compounds due to their potential for diverse biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 4-hydroxy-2-quinolones are synthesized using reactions of anilines with malonic acid equivalents . Other methods involve the reaction of anthranilic acid derivatives . Pyrazoloquinoline derivatives can also be synthesized from aminopyrazoles .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple fused ring structures. The pyrazoloquinoline core, in particular, can display different tautomeric forms .

Scientific Research Applications

Synthetic Pathways and Biological Activities

The research landscape surrounding 5-(2-methoxybenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline and similar compounds reveals a rich diversity of synthetic methods and potential biological activities. These compounds are part of a broader class of heterocyclic compounds known for their varied applications in pharmaceuticals and materials science due to their complex and versatile structures.

  • Synthesis and Structural Analysis : One foundational aspect of research focuses on developing synthetic routes to construct these complex molecules. For example, the synthesis of 1-hydroxy-substituted pyrazolo[3,4-c]- and pyrazolo[4, 3-c]quinolines from 1-benzyloxypyrazole demonstrates intricate synthetic strategies to build these compounds, laying the groundwork for further functionalization and exploration of their properties (Pawlas et al., 2000).

  • Molecular Dynamics and Docking Studies : Another avenue of research involves computational studies to understand the molecular dynamics and potential biological interactions of these compounds. For instance, studies on isoxazolequinoxaline derivatives have employed DFT calculations, Hirshfeld surface analysis, and docking studies to predict anti-cancer activity, offering insights into how these compounds interact at the molecular level and their potential as therapeutic agents (Abad et al., 2021).

  • Phosphodiesterase Inhibitors : Research into the biological activities of related compounds includes the evaluation of pyrazolo[1,5-a]-1,3,5-triazine derivatives as potent phosphodiesterase type 4 inhibitors. This highlights the therapeutic potential of these molecules in modulating biochemical pathways relevant to inflammatory diseases and other conditions (Raboisson et al., 2003).

  • Estrogen Receptor Ligands : Additionally, the synthesis of novel conformationally constrained pyrazolo[4,3-c]quinoline derivatives as potential ligands for the estrogen receptor underscores the significance of these compounds in the context of hormone-related disorders and cancer therapy (Kasiotis et al., 2006).

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, development of efficient synthesis methods, and detailed study of its physical and chemical properties. Given the biological activities of similar compounds, it may be of interest in drug research and development .

Properties

IUPAC Name

8-[(2-methoxyphenyl)methyl]-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O3/c1-29-21-10-6-5-9-17(21)13-28-14-19-24(16-7-3-2-4-8-16)26-27-25(19)18-11-22-23(12-20(18)28)31-15-30-22/h2-12,14H,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFVWZSHGDDPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=C3C(=NN=C3C4=CC5=C(C=C42)OCO5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.